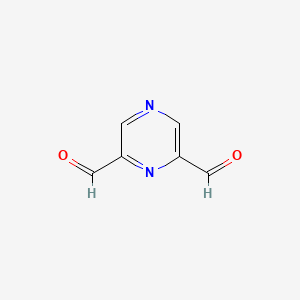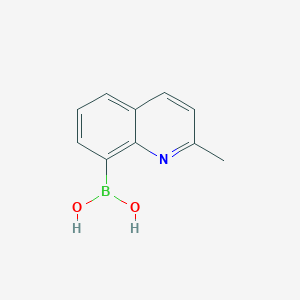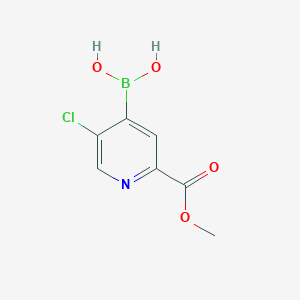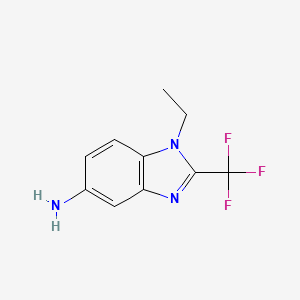
Pyrazine-2,6-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazine-2,6-dicarbaldehyde: is an organic compound with the molecular formula C6H4N2O2 It is a derivative of pyrazine, characterized by the presence of two aldehyde groups at the 2 and 6 positions of the pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrazine-2,6-dicarbaldehyde typically involves a two-step process. The first step is the transformation of dimethyl pyrazine-2,6-dicarboxylate to its corresponding distyryl derivative. This is followed by oxidation using a tandem system of osmium tetroxide and periodate ions . The choice of dehydration agent in the first step and the efficiency of the subsequent low-temperature oxidation are crucial for the success of this synthesis .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow processes to enhance yield and efficiency.
化学反応の分析
Types of Reactions: Pyrazine-2,6-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The hydrogen atoms on the pyrazine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Pyrazine-2,6-dicarboxylic acid.
Reduction: Pyrazine-2,6-dimethanol.
Substitution: Various halogenated pyrazine derivatives.
科学的研究の応用
Chemistry: Pyrazine-2,6-dicarbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: This compound may serve as a precursor for the synthesis of bioactive compounds .
Industry: In the materials science field, this compound is explored for its potential use in the development of novel polymers and advanced materials .
作用機序
The mechanism by which pyrazine-2,6-dicarbaldehyde exerts its effects is primarily through its reactive aldehyde groups. These groups can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
類似化合物との比較
Pyrazine-2,5-dicarbaldehyde: Similar structure but with aldehyde groups at the 2 and 5 positions.
Dimethyl pyrazine-2,6-dicarboxylate: A precursor in the synthesis of pyrazine-2,6-dicarbaldehyde.
Pyrazine-2,6-dicarboxylic acid: An oxidation product of this compound.
Uniqueness: this compound is unique due to the positioning of its aldehyde groups, which influences its reactivity and the types of derivatives it can form. This makes it a versatile compound in organic synthesis and materials science .
特性
分子式 |
C6H4N2O2 |
|---|---|
分子量 |
136.11 g/mol |
IUPAC名 |
pyrazine-2,6-dicarbaldehyde |
InChI |
InChI=1S/C6H4N2O2/c9-3-5-1-7-2-6(4-10)8-5/h1-4H |
InChIキー |
IKTULDHSBKTAJU-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(C=N1)C=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B13905313.png)
![4-Chloro-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13905315.png)

![Tert-butyl (6S)-6-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13905336.png)

![2-[5-[(2,4-difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine](/img/structure/B13905341.png)
![(3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-YL)heptadeca-12,16-dien-5-one](/img/structure/B13905347.png)


![N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide](/img/structure/B13905362.png)




